molecular formula C11H6ClF3N4S B2502322 2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile CAS No. 306976-82-9

2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile

Cat. No.: B2502322
CAS No.: 306976-82-9
M. Wt: 318.7
InChI Key: JTMYGTUDDVLGCV-UHFFFAOYSA-N
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Description

2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile is an organic compound characterized by its unique molecular structure and versatile applications. It possesses both nitrile and amino functional groups, making it a significant compound in various chemical and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis involving intermediate stages. A typical method may include:

  • The formation of the initial pyridine derivative through a halogenation reaction.

  • Subsequent introduction of the trifluoromethyl group via electrophilic aromatic substitution.

  • Addition of the amino group through amination under controlled temperature and pressure.

  • The final step involves the creation of the malononitrile moiety via condensation reactions.

Industrial Production Methods

For large-scale production, an optimized approach involving catalytic processes and continuous flow reactors is often adopted. These methods ensure high yield, purity, and cost-efficiency. The choice of catalysts and solvents plays a crucial role in enhancing the reaction rate and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions, often employing reducing agents such as lithium aluminium hydride, can convert the nitrile group to amine.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous medium.

  • Reduction: Lithium aluminium hydride in anhydrous ether.

  • Substitution: Nucleophiles like amines or alkoxides under mild conditions.

Major Products

Oxidation may yield pyridine derivatives with higher oxidation states. Reduction typically produces amine-functionalized pyridines. Substitution reactions generate a wide array of substituted pyridine derivatives.

Scientific Research Applications

2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile finds applications across multiple fields:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Serves as a probe in biochemical assays due to its reactive sites.

  • Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition.

  • Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The compound's mechanism of action is influenced by its functional groups. It interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. In biological systems, it may inhibit specific enzymes by binding to active sites or altering their conformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile

  • 2-(1-Amino-2-{[3-chloro-5-(difluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile

Uniqueness

The presence of the trifluoromethyl and chloro groups enhances the compound's chemical reactivity and stability, making it distinct from similar compounds. These functional groups also influence its pharmacokinetic properties, potentially increasing its efficacy and bioavailability in medicinal applications.

This compound’s fascinating properties and versatility across diverse fields underscore its importance in scientific research and industry.

Properties

IUPAC Name

2-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N4S/c12-8-1-7(11(13,14)15)4-19-10(8)20-5-9(18)6(2-16)3-17/h1,4H,5,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMYGTUDDVLGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC(=C(C#N)C#N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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